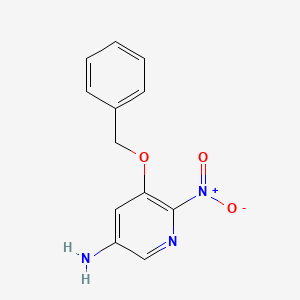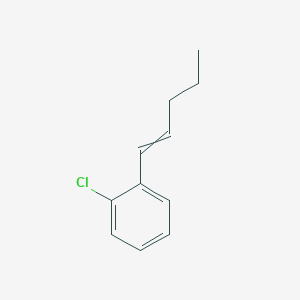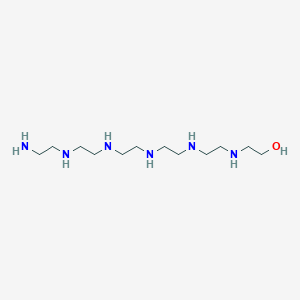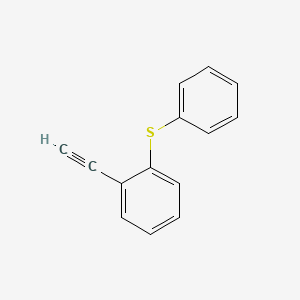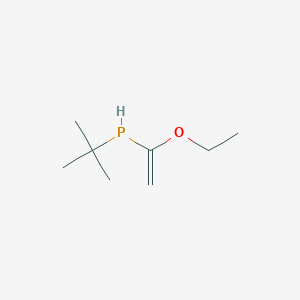
tert-Butyl(1-ethoxyethenyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(1-ethoxyethenyl)phosphane is an organophosphorus compound characterized by the presence of a tert-butyl group, an ethoxy group, and a phosphane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyl(1-ethoxyethenyl)phosphane can be synthesized through the reaction of tert-butylphosphine with ethyl vinyl ether under controlled conditions. The reaction typically involves the use of a catalyst to facilitate the addition of the ethoxyethenyl group to the phosphine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl(1-ethoxyethenyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane to its corresponding phosphine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the nucleophile used.
Applications De Recherche Scientifique
tert-Butyl(1-ethoxyethenyl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl(1-ethoxyethenyl)phosphane involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metal centers, and the pathways involved often include coordination and electron transfer processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Di-tert-butylchlorophosphine
- Tri-tert-butylphosphane
- tert-Butyl(1-ethoxyethenyl)phosphane
Uniqueness
This compound is unique due to the presence of both a tert-butyl group and an ethoxyethenyl group, which confer distinct steric and electronic properties. This makes it a versatile ligand in coordination chemistry and catalysis, offering different reactivity and selectivity compared to other similar compounds.
Propriétés
Numéro CAS |
161890-65-9 |
|---|---|
Formule moléculaire |
C8H17OP |
Poids moléculaire |
160.19 g/mol |
Nom IUPAC |
tert-butyl(1-ethoxyethenyl)phosphane |
InChI |
InChI=1S/C8H17OP/c1-6-9-7(2)10-8(3,4)5/h10H,2,6H2,1,3-5H3 |
Clé InChI |
SUVBEFQQJRIDHD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=C)PC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


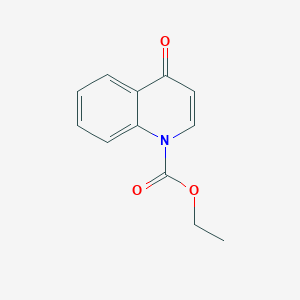
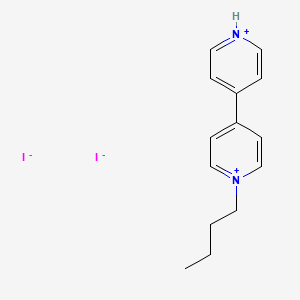
![Magnesium, bromo[3-(methoxymethyl)phenyl]-](/img/structure/B12563003.png)

![2-Chloro-7H-indeno[2,1-C]quinolin-7-one](/img/structure/B12563022.png)
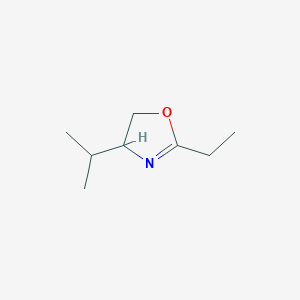
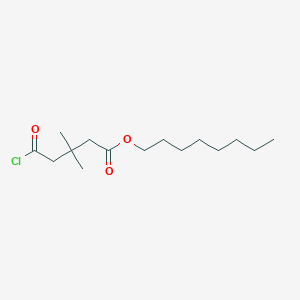
![4-Fluoro-3-{[2-(pyridin-2-yl)hydrazinylidene]methyl}benzonitrile](/img/structure/B12563032.png)
![[4-(Benzenesulfonyl)-4-methoxybut-3-en-1-yn-1-yl]benzene](/img/structure/B12563033.png)
![1H-Pyrrole-2-carboxylic acid, 1-[4-(bromomethyl)phenyl]-, methyl ester](/img/structure/B12563037.png)
